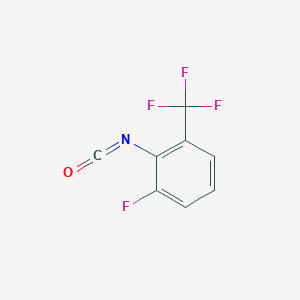

5-乙炔基-2-甲基苯胺

描述

Synthesis Analysis

The synthesis of compounds structurally related to 5-Ethynyl-2-methylaniline involves multistep chemical processes. For instance, the preparation of 5-ethynyl-2,2′-bipyridine from 5-methyl-2,2′-bipyridine highlights a method that could be analogously applied to the synthesis of 5-Ethynyl-2-methylaniline, involving Corey–Fuchs olefination followed by subsequent hydrolysis to yield the target compound (Polin et al., 1998).

Molecular Structure Analysis

The molecular structure and characteristics of compounds analogous to 5-Ethynyl-2-methylaniline can be determined using techniques such as X-ray crystallography, FT-IR, and UV-Visible spectroscopy. For example, the study on (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline provides insights into molecular geometries, intra- and inter-molecular interactions, characteristic infrared bands, and electronic bands through both experimental and theoretical spectroscopy methods (Yıldırım et al., 2016).

Chemical Reactions and Properties

Palladium-catalyzed intermolecular aerobic oxidative cyclization represents a method for the regioselective synthesis of compounds structurally similar to 5-Ethynyl-2-methylaniline, indicating the potential reactivity of such compounds under oxidative conditions (Liu et al., 2013).

Physical Properties Analysis

The physical properties of compounds related to 5-Ethynyl-2-methylaniline, such as melting points, boiling points, and solubilities, can be significantly influenced by their molecular structure. While specific data on 5-Ethynyl-2-methylaniline is not provided, studies on similar compounds offer a framework for understanding how structural elements affect these physical properties.

Chemical Properties Analysis

The chemical properties of 5-Ethynyl-2-methylaniline, including its reactivity with other chemical species, stability under various conditions, and potential for forming derivatives, are crucial for its application in material synthesis and as an intermediate in pharmaceuticals. The reactivity of related compounds under conditions such as palladium-catalyzed oxidative conditions provides insight into the chemical behavior of 5-Ethynyl-2-methylaniline (Liu et al., 2013).

科学研究应用

化学合成与反应

化学合成研究通常探索复杂分子的性质和反应性,包括苯胺衍生物如5-乙炔基-2-甲基苯胺。例如,在催化条件下研究炔基苯甲酰胺的氧化羰基化反应可以导致多样化官能化化合物的形成,这些化合物在药物化学和材料科学中具有重要价值 Mancuso et al., 2014。

材料科学应用

在材料科学中,已经探索了取代苯胺(如2,5-二甲基苯胺)的电化学性质,用于合成导电聚合物。这些研究表明苯胺环上的取代模式如何影响聚合物的电学和光学性质,暗示了在电子设备中的潜在应用 Geniés & Noël, 1990。

生物学和药理学研究

在生物学和药理学领域,DNA和RNA甲基化的作用一直是一个重要焦点。与苯胺衍生物相关的化合物可用作研究表观遗传修饰的工具。例如,在癌细胞系中分析DNA甲基化模式可以提供关于癌症表观遗传景观的见解,这可以指导治疗策略 Paz et al., 2003。

分析化学应用

在分析化学中,可以从苯胺衍生物合成的席夫碱已被用作选择性膜电极金属离子检测的离子载体。这种应用在环境监测和工业过程控制中至关重要 Mashhadizadeh et al., 2005。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

5-ethynyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASVPQOWYLTXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596530 | |

| Record name | 5-Ethynyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2-methylaniline | |

CAS RN |

183322-53-4 | |

| Record name | 5-Ethynyl-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethynyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)

![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)